
2-(5-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-ol, also known as BPTF, is a chemical compound that has gained significant attention in the field of scientific research. BPTF is a member of the bromodomain and extraterminal (BET) family of proteins, which are epigenetic readers that recognize acetylated lysine residues on histone tails.
科学的研究の応用
Synthesis Applications
Suzuki Cross-Coupling Reactions : A study by Ahmad et al. (2017) describes the use of palladium-catalyzed Suzuki cross-coupling reactions to synthesize novel pyridine derivatives. These derivatives, including 2-(5-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-ol, were analyzed for their potential as chiral dopants for liquid crystals and their biological activities, such as anti-thrombolytic and biofilm inhibition properties (Ahmad et al., 2017).
Electrocatalytic Carboxylation : Feng et al. (2010) investigated the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2, converting it to 6-aminonicotinic acid. This process was conducted under mild conditions, avoiding volatile and toxic solvents (Feng et al., 2010).
Radiosynthesis for Medical Imaging : A study by Pauton et al. (2019) focused on the radiosynthesis of 2-amino-5-[18F]fluoropyridines, including 2-bromo-5-[18F]fluoropyridine, for potential use in medical imaging. The process involved a palladium-catalyzed amination sequence (Pauton et al., 2019).
Biological Applications
Cell Turnover Kinetics : The compound has been used in the study of cell turnover kinetics, as demonstrated by Bonhoeffer et al. (2000). They developed a mathematical framework for analyzing BrdU-labeling experiments in cell populations, allowing for the quantification of cell proliferation and loss rates (Bonhoeffer et al., 2000).
DNA Synthesis and Replication Studies : Gross and Rabinowitz (1969) utilized tritiated 5-bromo-2'-deoxyuridine, a related compound, to study the synthesis of nuclear and mitochondrial DNA in rat liver, providing insights into DNA replication mechanisms (Gross & Rabinowitz, 1969).
Antitumor Activity and Cellular Imaging : Roy et al. (2011) researched the antitumor activity and cellular imaging capabilities of a metal chelator cationic imidazopyridine derivative. This derivative showed enhanced anticancer activity in the presence of certain metal ions and was used for fluorescence-based cellular imaging (Roy et al., 2011).
特性
IUPAC Name |
2-(5-bromopyridin-2-yl)-1,1,1-trifluoropropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3NO/c1-7(14,8(10,11)12)6-3-2-5(9)4-13-6/h2-4,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLRFCUXQVYNMFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=C1)Br)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N'-(3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diyl)bis(2-phenoxybenzamide)](/img/structure/B2758663.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropoxybenzamide](/img/structure/B2758664.png)
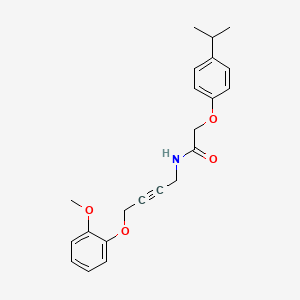
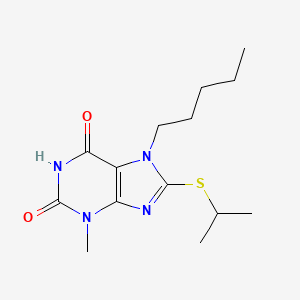
![3-(4-chlorobenzenesulfonamido)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2758670.png)

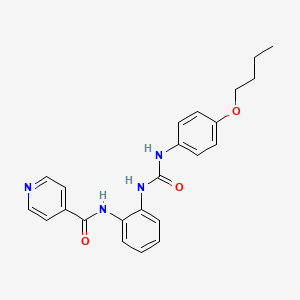
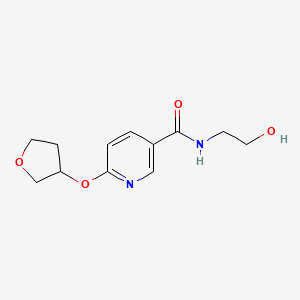
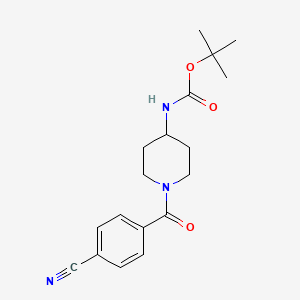
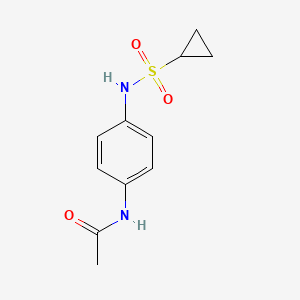
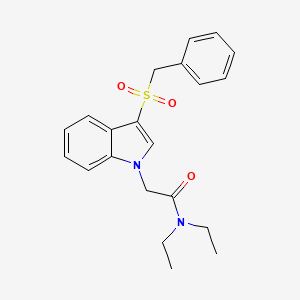

![(Z)-3-(1,3-Benzodioxol-5-yl)-2-[4-(furan-2-carbonyl)piperazine-1-carbonyl]prop-2-enenitrile](/img/structure/B2758683.png)
![5-((4-(tert-butyl)phenyl)sulfonyl)-8-methoxy-2,3-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2758685.png)